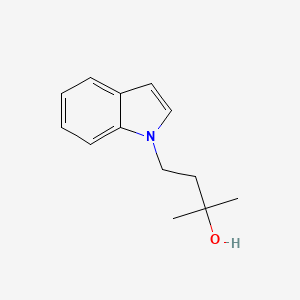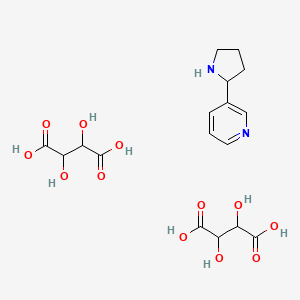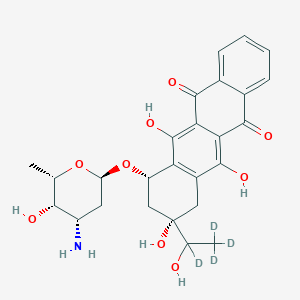
Idarubicinol-d4 (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Idarubicinol-d4 (Mixture of Diastereomers) is a deuterated analog of Idarubicinol, a metabolite of the anthracycline antibiotic Idarubicin. This compound is primarily used in scientific research and is known for its stable isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies. The molecular formula of Idarubicinol-d4 is C26H25D4NO9, and it has a molecular weight of 503.53 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Idarubicinol-d4 involves the incorporation of deuterium atoms into the Idarubicinol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule.
Industrial Production Methods
Industrial production of Idarubicinol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
化学反応の分析
Types of Reactions
Idarubicinol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Idarubicin through the loss of hydrogen atoms.
Reduction: Conversion back to Idarubicinol from Idarubicin.
Substitution: Replacement of functional groups with deuterated analogs.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Deuterated reagents such as deuterated solvents or deuterated acids are used to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include Idarubicin, Idarubicinol, and their deuterated analogs. These products are valuable in various analytical and pharmacokinetic studies.
科学的研究の応用
Idarubicinol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of Idarubicin and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Idarubicin.
Industry: Utilized in the development of new analytical methods and quality control processes.
作用機序
The mechanism of action of Idarubicinol-d4 is similar to that of Idarubicin. It exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the disruption of DNA synthesis and cell division, ultimately causing cell death. The deuterium atoms in Idarubicinol-d4 provide stability and allow for precise tracking in various studies.
類似化合物との比較
Idarubicinol-d4 is unique due to its stable isotopic labeling with deuterium. Similar compounds include:
Idarubicin: The parent compound, which is an anthracycline antibiotic used in cancer treatment.
Idarubicinol: The non-deuterated metabolite of Idarubicin.
Daunorubicinol-d4: Another deuterated analog used in similar research applications.
Idarubicinol-d4 stands out due to its enhanced stability and utility in precise analytical studies, making it a valuable tool in scientific research.
特性
分子式 |
C26H29NO9 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11?,15-,16-,17-,21+,26-/m0/s1/i2D3,11D |
InChIキー |
KMIBSUUWQWSRQV-IBYKMGMISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


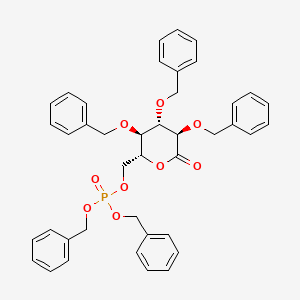
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
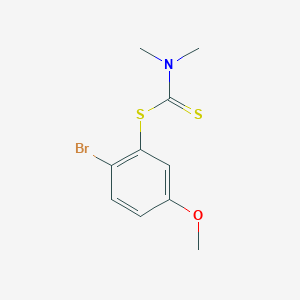
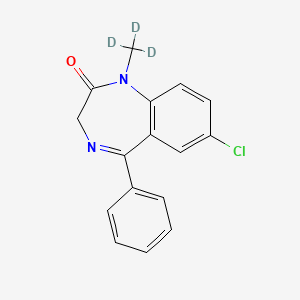
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
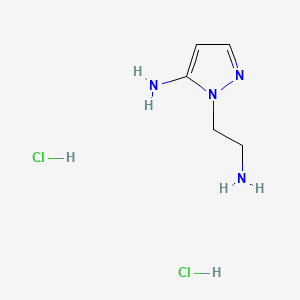
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
